Lapachol

概要

説明

準備方法

ラパコールは、さまざまな植物からの抽出または実験室での合成によって得ることができる。 合成経路は通常、6つの化学的ステップを伴う 。 ラパコールを調製するための一般的な方法の1つは、ラパコールのためのPEGリポソームを調製するために使用される薄膜ロータリーエバポレーション法である 。 この方法は、ラパコールの高い封入効率と制御された放出を達成するために、リポソーム製剤の形成、特性評価、最適化を伴う .

化学反応の分析

ラパコールは、酸化、還元、置換などのさまざまな化学反応を受ける。 例えば、ラパコールをオゾン分解条件にさらすと、70%の収率でアルデヒドが生成される 。 ラパコールはまた、P450レダクターゼによって生体活性化されて反応性種になり、酸化還元サイクルによってスーパーオキシドアニオンラジカルを生成することにより、DNA切断を促進する 。 これらの反応に使用される一般的な試薬と条件には、ラパコールが特定の酵素と相互作用して阻害する能力を決定するための分子柔軟なドッキング研究と生物活性アッセイが含まれる .

科学研究の応用

ラパコールは、その潜在的な治療的利点について広く研究されてきた。 特に、β-ラパコンを生成するための構造修飾において、さまざまな癌細胞株に対する高い細胞毒性能力を示す有望な抗癌特性を示している 。 ラパコールは、ジヒドロオロテートデヒドロゲナーゼ(DHODH)の潜在的な阻害剤としても調査されており、有意な免疫抑制特性と、関節リウマチの潜在的な治療的影響を示している 。 さらに、ラパコールは、悪性脳腫瘍の治療のための長循環ナノ粒子の開発に使用されてきた .

科学的研究の応用

Anticancer Properties

Mechanism of Action:

Lapachol exhibits cytotoxic effects against various cancer cell lines, including glioma and leukemia cells. Research indicates that this compound and its derivatives can induce apoptosis in tumor cells through different pathways. For instance, glycosylated derivatives of this compound have shown enhanced cytotoxicity compared to the parent compound. In a study involving HL-60 human leukemia cells, the glycosylated forms (LA4A and LA4C) demonstrated lower IC50 values (5.7 μM and 5.3 μM respectively) compared to this compound (25 μM), indicating a stronger anti-cancer effect .

Case Study: Glioma Treatment

Recent studies have highlighted this compound's effectiveness in treating malignant glioma. One study demonstrated that this compound significantly reduced the survival rate of spongioblastoma cells in vitro, outperforming the conventional drug temozolomide at certain concentrations . Additionally, the development of liposomal formulations of this compound has improved its pharmacokinetics and brain delivery, making it a promising candidate for glioma therapy .

Wound Healing

Research Findings:

this compound has been investigated for its wound healing properties, particularly in diabetic models. In a controlled study, mice treated with this compound exhibited significantly faster wound closure compared to control groups. The mechanism was linked to the upregulation of sirtuin proteins (Sirt1 and Sirt3), which play crucial roles in cellular repair and regeneration processes . The enhanced expression of growth factors such as EGF (epidermal growth factor) further supports this compound's role in promoting wound healing.

Antimicrobial Activity

Broad-Spectrum Efficacy:

this compound has demonstrated antimicrobial properties against a variety of pathogens. It exhibits activity against bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 1.56 to 25 µg/ml . Furthermore, it has shown antifungal activity comparable to conventional antifungal agents like Amphotericin B against Candida species.

Antioxidant and Other Therapeutic Effects

Oxidative Stress Management:

this compound's antioxidant properties enable it to neutralize free radicals, potentially mitigating oxidative stress-related diseases such as cardiovascular disorders and neurodegenerative diseases . Additionally, it has been explored for its analgesic effects and potential use in treating malaria and leishmaniasis due to its activity against respective parasites.

Summary Table of Applications

作用機序

ラパコールの観察された効果の基礎となる作用機序は、主に、トポイソメラーゼと相互作用し、細胞内でセミキノンラジカルと活性酸素種(ROS)を生成する能力による 。これらの反応性種は、細胞成分に損傷を与え、観察された薬理効果につながる可能性がある。 ラパコールの抗真菌活性は、細胞膜との相互作用によるものと考えられている .

類似化合物の比較

ラパコールは、ジャグロン(ブラックウォールナット、Juglans nigraから単離された)やプルンバギン(Plumbago、Drosera、Nepenthes種から得られる)など、他の天然に存在する1,4-ナフトキノンと類似している 。 これらの化合物は、細胞毒性、抗菌、抗真菌、抗ウイルス、抗原虫、殺虫、抗炎症、解熱作用など、同様の薬理作用を共有している 。 ラパコールは、セミキノンラジカルとROSを生成する能力がユニークで、正常細胞と比較して癌細胞における抗増殖と抗遊走効果が高いことに貢献している .

類似化合物との比較

Lapachol is similar to other naturally occurring 1,4-naphthoquinones, such as juglone (isolated from the black walnut, Juglans nigra) and plumbagin (obtained from Plumbago, Drosera, and Nepenthes species) . These compounds share similar pharmacological effects, including cytotoxic, antibacterial, antifungal, antiviral, antiprotozoal, insecticidal, anti-inflammatory, and antipyretic activities . this compound is unique in its ability to generate semiquinone radicals and ROS, which contribute to its higher antiproliferative and antimigratory effects in cancer cells compared to normal cells .

生物活性

Lapachol, a naturally occurring naphthoquinone derivative primarily isolated from the bark of Tabebuia avellanedae and other species, has garnered significant attention for its diverse biological activities. This article explores the compound's pharmacological effects, including its antimicrobial, anticancer, anti-inflammatory, and antimalarial properties, supported by various research findings and case studies.

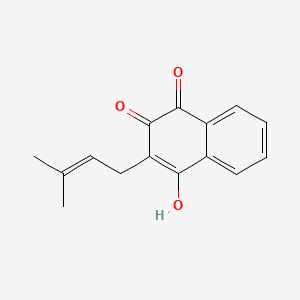

Chemical Structure and Properties

This compound's chemical structure is characterized by a naphthoquinone framework, which is pivotal to its biological activity. The presence of hydroxyl groups enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against a range of pathogens.

- Minimum Inhibitory Concentrations (MICs) :

Table 1: Antimicrobial Activity of this compound and Derivatives

| Pathogen | MIC (µmol/mL) | Compound Type |

|---|---|---|

| Staphylococcus aureus | 0.10 | This compound |

| Enterococcus faecalis | 0.05 | This compound |

| Cryptococcus gattii | 0.20 | This compound |

| Paracoccidioides brasiliensis | 0.01-0.10 | Thiosemicarbazone Derivative |

Anticancer Activity

Research indicates that this compound has significant cytotoxic effects against various cancer cell lines, including A549 human lung cancer cells.

- Cytotoxicity :

Table 2: Cytotoxic Effects of this compound

| Cell Line | IC50 (mM) | Condition |

|---|---|---|

| A549 (lung cancer) | mM | Aerobic |

| A549 (lung cancer) | mM | Hypoxic |

Anti-inflammatory Properties

This compound has been reported to possess anti-inflammatory effects, which contribute to its therapeutic potential in treating inflammatory diseases. The mechanisms may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Antimalarial Activity

This compound has also been explored for its antimalarial properties, particularly in the synthesis of derivatives that enhance activity against Plasmodium species.

- Research Findings : Studies have indicated that this compound can be converted into more effective antimalarial agents through chemical modifications .

Case Studies

- Thiosemicarbazone Derivatives : A study synthesized thiosemicarbazone derivatives of this compound, which exhibited enhanced antimicrobial activity against multidrug-resistant strains of bacteria .

- Comparative Studies : In bioassays against Aedes aegypti, this compound showed a lower LD50 value compared to its amine derivatives, emphasizing the importance of functional groups in determining biological activity .

特性

IUPAC Name |

4-hydroxy-3-(3-methylbut-2-enyl)naphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-9(2)7-8-12-13(16)10-5-3-4-6-11(10)14(17)15(12)18/h3-7,16H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPGNVFCJOPXFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=CC=CC=C2C(=O)C1=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049430 | |

| Record name | Lapachol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-79-7 | |

| Record name | Lapachol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | lapachol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lapachol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-3-(3-methylbut-2-enyl)-1,4-naphthoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAPACHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B221938VB6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。